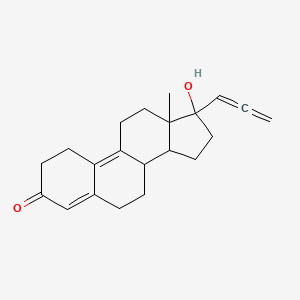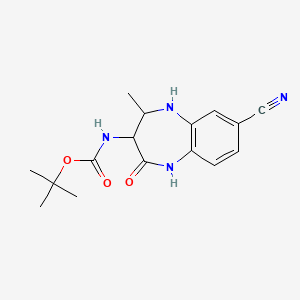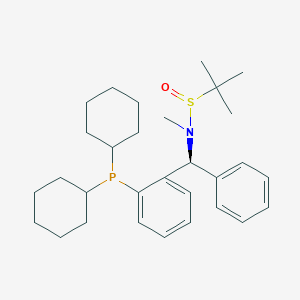
CID 21534796
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 21534796 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, making it a subject of extensive research and interest.
Vorbereitungsmethoden
The synthesis of CID 21534796 involves several steps, including specific reaction conditions and reagents. The preparation methods can vary, but typically involve cyclization reactions, substitution reactions, and condensation reactions. These reactions are carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
CID 21534796 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Wissenschaftliche Forschungsanwendungen
CID 21534796 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications, including its use in drug development and disease treatment. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility and importance .
Wirkmechanismus
The mechanism of action of CID 21534796 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for developing effective therapeutic strategies and optimizing its use in various applications .
Vergleich Mit ähnlichen Verbindungen
CID 21534796 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound may exhibit distinct properties or activities that set it apart. For example, it may have a higher affinity for certain receptors or exhibit greater stability under specific conditions. Some similar compounds include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Eigenschaften
Molekularformel |
C21H26O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h10,13,18-19,23H,1,4-9,11-12H2,2H3 |
InChI-Schlüssel |
RBQWEDYROUFTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)

![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)
